Ethyl 4-({[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C17H25N3O3S. This compound is known for its unique structure, which includes a morpholinocarbonyl group, a piperidino group, and a carbothioyl group attached to an ethyl benzoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with morpholine and piperidine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a different substituent on the piperidine ring.
ETHYL 4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}BENZOATE): Contains an allylamino group instead of a morpholinocarbonyl group.
Uniqueness
ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(morpholine-4-carbonyl)piperidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C20H27N3O4S/c1-2-27-19(25)16-3-5-17(6-4-16)21-20(28)23-9-7-15(8-10-23)18(24)22-11-13-26-14-12-22/h3-6,15H,2,7-14H2,1H3,(H,21,28) |
InChI Key |
VFICLGYMCXZOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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